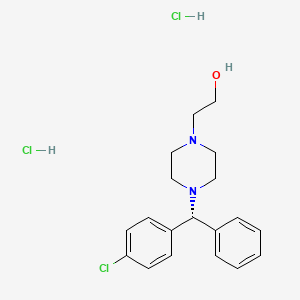![molecular formula C15H18ClKO4 B13712635 Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate](/img/structure/B13712635.png)
Potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
R-(+)-Etomoxir Carboxylate, Potassium Salt: is a chemical compound with the molecular formula C15H18ClO4K. It is known for its role in inhibiting carnitine palmitoyltransferase 1 (CPT1), an enzyme involved in fatty acid oxidation. This compound is widely used in scientific research, particularly in studies related to metabolism and energy production.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of R-(+)-Etomoxir Carboxylate, Potassium Salt typically involves the reaction of a carboxylic acid with a strong base such as potassium hydroxide. The carboxylic acid is first converted to its corresponding carboxylate by deprotonation, followed by the addition of potassium ions to form the potassium salt. The reaction is usually carried out in an aqueous medium at room temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is typically stirred and heated to facilitate the formation of the potassium salt, followed by purification steps to isolate the desired compound .
化学反応の分析
Types of Reactions: R-(+)-Etomoxir Carboxylate, Potassium Salt undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The carboxylate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride (LiAlH4) is often employed for reduction reactions.
Substitution: Alkyl halides are typical reagents for nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
科学的研究の応用
R-(+)-Etomoxir Carboxylate, Potassium Salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is employed in studies related to fatty acid metabolism and energy production.
Medicine: It is investigated for its potential therapeutic effects in metabolic disorders and cardiovascular diseases.
Industry: The compound is used in the production of specialized chemicals and pharmaceuticals.
作用機序
The primary mechanism of action of R-(+)-Etomoxir Carboxylate, Potassium Salt involves the inhibition of carnitine palmitoyltransferase 1 (CPT1). This enzyme is crucial for the transport of long-chain fatty acids into the mitochondria for β-oxidation. By inhibiting CPT1, the compound reduces fatty acid oxidation and shifts cellular energy metabolism towards glucose utilization. This mechanism is particularly relevant in the context of metabolic diseases and energy metabolism research .
類似化合物との比較
R-(+)-Etomoxir Carboxylate, Potassium Salt can be compared with other carboxylate salts and CPT1 inhibitors:
Similar Compounds: Sodium etomoxir, methyl etomoxir, and other carboxylate salts.
Conclusion
R-(+)-Etomoxir Carboxylate, Potassium Salt is a versatile compound with significant applications in scientific research. Its unique properties and mechanism of action make it a valuable tool in the study of metabolism and energy production. The compound’s ability to inhibit CPT1 and alter fatty acid oxidation pathways highlights its potential therapeutic applications in metabolic disorders and cardiovascular diseases.
特性
IUPAC Name |
potassium;2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClO4.K/c16-12-5-7-13(8-6-12)19-10-4-2-1-3-9-15(11-20-15)14(17)18;/h5-8H,1-4,9-11H2,(H,17,18);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBBGJSPIXZAHCU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(CCCCCCOC2=CC=C(C=C2)Cl)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClKO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.85 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-Boc-4-[(trimethylsilyl)ethynyl]-1H-imidazole](/img/structure/B13712555.png)
![2-Amino-3,8-dimethylimidazo[4,5-f]quinoxaline-13C,15N2](/img/structure/B13712558.png)
![2-[(Diethylamino)methyl-13C]indole Methiodide](/img/structure/B13712564.png)
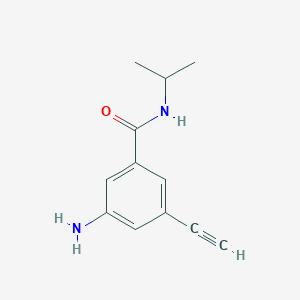
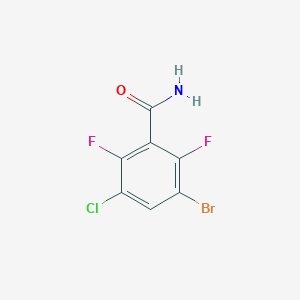
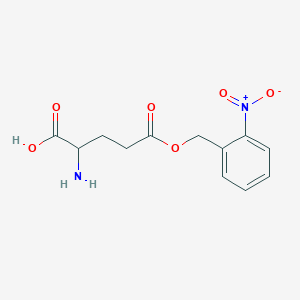
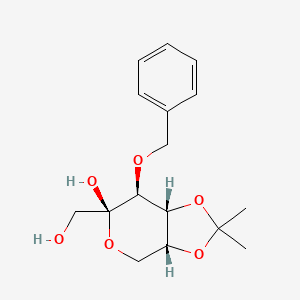
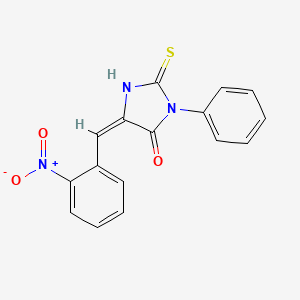
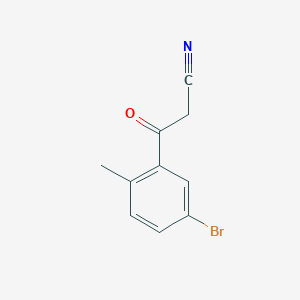
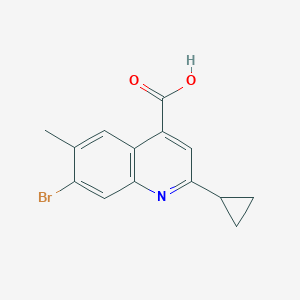
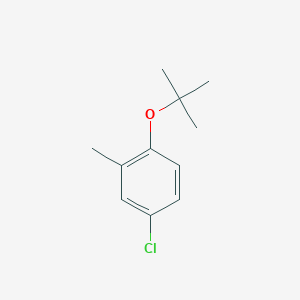
![3-(3-Benzyloxy-benzylidene)-9-oxo-1,2,3,9-tetrahydro-pyrrolo[2,1-b]quinazoline-6-carboxylic acid](/img/structure/B13712605.png)
![1-Boc-6-benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B13712608.png)
